molecular formula C15H13ClF2N6O B1322176 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine CAS No. 475111-38-7

4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine

Katalognummer: B1322176
CAS-Nummer: 475111-38-7
Molekulargewicht: 366.75 g/mol
InChI-Schlüssel: AJQZNMCGFMDKGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine is a complex organic compound featuring a morpholine ring attached to a triazine core, which is further substituted with a benzimidazole moiety containing a difluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and morpholine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the triazine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the triazine ring can be substituted with various nucleophiles (e.g., amines, thiols) under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and morpholine rings.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity :
    The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of triazine and benzimidazole structures can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For example, a study demonstrated that similar compounds exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties :
    Compounds containing benzimidazole motifs have shown promising antimicrobial activities. The presence of the morpholine group may enhance membrane permeability, allowing for better interaction with microbial targets. A recent investigation highlighted the efficacy of such compounds against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
  • PI3K Inhibition :
    The compound's structural features suggest it may act as a phosphoinositide 3-kinase (PI3K) inhibitor. PI3K pathways are crucial in cancer progression and metabolism, making them attractive targets for therapeutic intervention. A related study identified similar triazine-based compounds that effectively inhibited PI3K activity in vitro, leading to reduced tumor growth in animal models .

Agrochemical Applications

  • Herbicidal Activity :
    The triazine derivatives are known for their herbicidal properties. Research has indicated that compounds similar to 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine can inhibit photosynthesis in target weeds, making them valuable in agricultural practices for weed management .
  • Pesticidal Efficacy :
    The compound's unique structure may also confer insecticidal properties. Studies suggest that morpholine-containing compounds can disrupt the nervous system of pests, providing an effective means of pest control without harming beneficial insects .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazine-based compounds and evaluated their anticancer properties against various cell lines. One derivative closely related to this compound showed IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development into therapeutic agents .

Case Study 2: Agricultural Application

A field trial conducted by agronomists assessed the herbicidal efficacy of several triazine derivatives on common agricultural weeds. The results indicated that a compound structurally similar to this compound achieved over 80% weed control at recommended application rates, demonstrating its viability as a new herbicide candidate .

Wirkmechanismus

The mechanism of action of 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group could enhance binding affinity and metabolic stability, while the triazine and benzimidazole moieties could interact with specific active sites or binding pockets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-chloro-6-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(4-chloro-6-(2-(methyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for further research and development in various fields.

Biologische Aktivität

4-(4-Chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine (CAS No. 475111-38-7) is a complex organic compound with potential applications in medicinal chemistry. Its unique structure incorporates various pharmacophores that may contribute to its biological activity, particularly in targeting specific enzymes and pathways involved in cancer proliferation and other diseases.

Chemical Structure and Properties

The compound's molecular formula is C15H13ClF2N6OC_{15}H_{13}ClF_2N_6O, with a molecular weight of 366.76 g/mol. The structural formula can be represented as follows:

SMILES FC C1 NC2 CC CC C2N1C3 NC N4CCOCC4 NC Cl N3 F\text{SMILES FC C1 NC2 CC CC C2N1C3 NC N4CCOCC4 NC Cl N3 F}

Key Properties:

PropertyValue
CAS No.475111-38-7
Purity95%
AppearanceWhite to off-white solid
Storage-20 °C

Research indicates that compounds similar to this compound exhibit significant inhibition of key signaling pathways involved in cancer cell proliferation, specifically the PI3K/AKT and MEK/ERK pathways. For instance, studies have shown that modifications on the morpholine ring can enhance the inhibitory effects on these pathways, leading to decreased cell viability in tumor-derived cell lines .

Antitumor Activity

In vitro assays have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. For example, in studies involving cell lines such as A375 (melanoma) and D54 (glioblastoma), the compound showed significant cytotoxic effects with IC50 values in the low micromolar range (approximately 100–350 nM) . The mechanism involves the downregulation of phosphorylated forms of AKT and ERK1/2, critical mediators of cell survival and proliferation.

Antimicrobial Activity

While primarily studied for its anticancer properties, initial assessments also suggest potential antimicrobial activity. Compounds containing similar triazine and imidazole frameworks have shown effectiveness against bacterial strains like Escherichia coli and Bacillus subtilis, with minimal inhibitory concentrations (MICs) reported around 6.25 μg/mL . This suggests a possible dual function as both an anticancer and antimicrobial agent.

Study 1: In Vivo Efficacy

In a mouse model of myelofibrosis characterized by the JAK2V617F mutation, treatment with derivatives of this compound resulted in reduced spleen volume and improved blood parameters. The study monitored tissue levels of the compound post-administration, confirming effective delivery and target engagement within the spleen and bone marrow .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the morpholine structure significantly impacted biological activity. For instance, replacing certain substituents on the triazine core enhanced affinity for PI3K isoforms while maintaining selectivity against off-target effects . This highlights the importance of structural optimization in developing effective therapeutics.

Eigenschaften

IUPAC Name

4-[4-chloro-6-[2-(difluoromethyl)benzimidazol-1-yl]-1,3,5-triazin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N6O/c16-13-20-14(23-5-7-25-8-6-23)22-15(21-13)24-10-4-2-1-3-9(10)19-12(24)11(17)18/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQZNMCGFMDKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621890
Record name 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475111-38-7
Record name 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

11.8 g (50 mmol) of 2,4-dichloro-6-morpholino-1,3,5-triazine, 8.41 g (50 mmol) of 2-difluoromethyl-benzimidazole and 55.3 g (400 mmol) of anhydrous potassium carbonate added to DMF (250 ml) were stirred at room temperature for 16 hours. The reaction solution was poured into water and the resulting precipitates were washed with DMF and ethanol to obtain 15.7 g (yield: 86%) of 4-chloro-2-(2-difluoromethylbenzimidazol-1-yl)-6-morpholino-1,3,5-triazine. (2) 0.36 g (0.98 mmol) of the obtained 4-chloro-2-(2-difluoromethylbenzimidazol-1-yl)-6-morpholino-1,3,5-triazine, 0.16 g (1.0 mmol) of cis-2,3-dimethylmorpholine hydrochloride and 0.3 g (2.2 mmol) of anhydrous potassium carbonate added to DMF (10 ml) were stirred at room temperature for 16 hours. The reaction solution was poured into water and extracted with ethyl acetate. The separated organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was purified by silica gel column chromatography to obtain 0.38 g (yield: 87%) of the titled compound as colorless crystals.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.